molecular formula C17H31N3O3 B7924024 [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B7924024
M. Wt: 325.4 g/mol
InChI Key: ZKEHJKUFKTYOLP-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral tert-butyl carbamate derivative featuring a pyrrolidine core substituted with a cyclopropyl group and an (S)-2-amino-3-methyl-butyryl moiety. Its stereochemical configuration (both S-enantiomers) and tert-butyl carbamate group are critical for its stability and role as a synthetic intermediate in pharmaceutical chemistry. The tert-butyl group serves as a protective moiety for the amine functionality, enhancing solubility and preventing undesired side reactions during synthesis .

Properties

IUPAC Name

tert-butyl N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O3/c1-11(2)14(18)15(21)19-9-8-13(10-19)20(12-6-7-12)16(22)23-17(3,4)5/h11-14H,6-10,18H2,1-5H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEHJKUFKTYOLP-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC[C@@H](C1)N(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article discusses its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C16H31N3O3
  • Molecular Weight : 313.44 g/mol
  • CAS Number : 1354028-76-4

Synthesis

The synthesis of this compound typically involves the coupling of a pyrrolidine derivative with a cyclopropyl carbamic acid tert-butyl ester. The reaction conditions often include the use of coupling agents and solvents that facilitate the formation of the desired amide bond. Detailed synthetic routes can be explored in various chemical literature.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds, particularly in breast cancer models. For instance, a study evaluated various esters of L-γ-methyleneglutamic acid amides, which share structural similarities with our compound, against breast cancer cell lines MCF-7, SK-BR-3, and MDA-MB-231. The results indicated that these compounds exhibited moderate efficacy in inhibiting cell growth without significantly affecting nonmalignant MCF-10A cells, suggesting a favorable therapeutic window .

Cell Line Compound Efficacy Notes
MCF-7ModerateComparable to tamoxifen and olaparib
SK-BR-3ModerateLower potency than previous leads
MDA-MB-231Strong ResistanceMost resistant among tested lines
MCF-10A (nonmalignant)No inhibitionIndicates selectivity for malignant cells

Pharmacokinetics

The pharmacokinetic profile of similar compounds has shown promising results. For example, a lead compound demonstrated a half-life of 0.74 hours with good tissue distribution in organs such as the liver and kidneys . Such profiles are critical for assessing the viability of these compounds as therapeutic agents.

While specific mechanisms for this compound are still under investigation, it is hypothesized that its action may involve modulation of apoptotic pathways or interference with cellular signaling mechanisms that promote tumor growth.

Case Studies

  • Study on Breast Cancer Cell Lines : In a comparative study involving various esters, it was found that certain derivatives exhibited significant growth inhibition in aggressive breast cancer cell lines while sparing nonmalignant cells. This selectivity is crucial for developing targeted therapies .
  • Tissue Distribution Studies : Another study focused on the biodistribution of similar compounds revealed that they could effectively penetrate the blood-brain barrier, suggesting potential applications in treating central nervous system malignancies .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Weight Key Structural Features Key Properties/Applications
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester - - Pyrrolidine core, cyclopropyl group, tert-butyl carbamate, dual S-configuration Discontinued; used in protecting amine groups during synthesis
tert-butyl N-{1-[(3R)-pyrrolidin-3-yl] cyclopropyl}carbamate (PB94805) 431058-52-5 - Pyrrolidine core, cyclopropyl group, tert-butyl carbamate, R-configuration at pyrrolidine Available; intermediate for peptidomimetics and chiral catalysts
5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-1-carboxylic acid 150543-61-6 - Azaspiroheptane scaffold, tert-butyl carbamate, carboxylic acid Bridging molecule for constrained peptide analogs
[1-(6-Amino-pyridin-3-yl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester - - Pyrrolidine-pyridine hybrid, tert-butyl carbamate Intermediate in kinase inhibitor synthesis (e.g., pyrrolo[2,3-d]pyrimidine derivatives)

Preparation Methods

Cyclopropane-Carbamic Acid tert-Butyl Ester Synthesis

The cyclopropane core is constructed via a nitrogen ylide-mediated [2+1] cycloaddition, adapted from the method reported by ACS Organic Process Research & Development . In this step, 4-methyl-2-vinylpyrimidine undergoes reaction with tert-butyl bromoacetate in the presence of DABCO, generating a trans-cyclopropane carboxylate. The reaction proceeds through a nitrogen ylide intermediate, formed by deprotonation of tert-butyl bromoacetate with DABCO.

Optimization Insights

  • Solvent System : Anhydrous acetonitrile enables optimal ylide formation, with Cs₂CO₃ as a base to drive cyclopropanation .

  • Temperature : Heating to 80°C for 20 hours ensures complete conversion (UPLCMS monitoring) .

  • Yield : 58% over three steps, with chiral resolution via (+)-abietylamine recrystallization achieving 98% yield and 100% ee .

Pyrrolidine Ring Formation and Functionalization

The pyrrolidine moiety is synthesized via hydrogenation of a pyrroline precursor, as demonstrated in the synthesis of methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester . A nitro or imine group is reduced using palladium on carbon (10% Pd/C) and ammonium formate under reflux in methanol-water.

Key Reaction Parameters

  • Catalyst Loading : 10% Pd/C (50% wet) achieves quantitative reduction in 5 hours .

  • Workup : Filtration through Celite followed by solvent evaporation yields the pyrrolidine as an oil (100% yield) .

  • Stereochemical Control : Chiral auxiliaries or asymmetric hydrogenation catalysts are required to enforce the (S)-configuration at the pyrrolidine C3 position.

Introduction of the (S)-2-Amino-3-methyl-butyryl Group

The branched amino acid side chain is introduced via a modified Schotten-Baumann reaction, inspired by the butyrylation of o-toluidine in US Patent 20030065211 . Butyryl chloride is reacted with a pyrrolidine-amine intermediate under inert conditions, followed by bromination and palladium-catalyzed carbonylation.

Critical Adjustments

  • Solvent : Toluene or chlorobenzene at 50–100°C minimizes side reactions .

  • Bromination : Elemental bromine in acetic acid selectively functionalizes the para position (95% yield) .

  • Carbonylation : Pd(OAc)₂ and dppf facilitate carbonyl insertion with methanol, yielding the methyl ester (>95% yield) .

Stereoselective Coupling and Final Assembly

The coupling of the cyclopropane and pyrrolidine-amino acid fragments employs a telescoped sequence from CN Patent 114805134 . This approach combines reduction, hydrolysis, and Boc protection without isolating intermediates, enhancing efficiency.

Process Details

  • Reduction : Sodium borohydride reduces a ketone intermediate to the alcohol (90% yield) .

  • Hydrolysis : Aqueous NaOH cleaves ester protections, followed by acidification to precipitate the carboxylic acid .

  • Boc Protection : Reaction with di-tert-butyl dicarbonate in the presence of DMAP yields the final product (85% yield) .

Stereochemical Resolution and Purification

Chiral resolution is achieved through recrystallization with (S)-1-(1-naphthyl)ethylamine, as described in the ACS methodology . This step ensures >99% ee for both the cyclopropane and pyrrolidine moieties.

Data Table: Key Synthetic Steps and Outcomes

StepReaction TypeConditionsYield (%)ee (%)Source
1CyclopropanationDABCO, Cs₂CO₃, 80°C, 20 h58100
2Pyrrolidine HydrogenationPd/C, NH₄HCO₂, MeOH/H₂O, reflux100N/A
3ButyrylationButyryl chloride, toluene, 80°C95N/A
4Telescoped ProtectionNaBH₄, Boc₂O, DMAP, RT8599

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what critical reaction parameters influence yield?

The synthesis typically involves multi-step routes starting with pyrrolidine or piperidine derivatives. Key steps include:

  • Activation of carboxylic acids : Use of thionyl chloride to generate acid chlorides for subsequent esterification with tert-butyl alcohol .
  • Stereochemical control : Chiral auxiliaries (e.g., (S)-configured starting materials) and reaction conditions (e.g., low temperatures, inert atmosphere) to preserve stereochemistry during acylation .
  • Coupling reactions : Reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) under nitrogen to minimize racemization during amide bond formation . Yield optimization requires precise stoichiometry, solvent selection (e.g., dichloromethane), and catalysts like DMAP or triethylamine .

Q. Which analytical techniques are most reliable for structural characterization and purity assessment?

  • NMR spectroscopy : 1H and 13C NMR to confirm stereochemistry, particularly for pyrrolidine and cyclopropane moieties .
  • Elemental analysis : Ensures >95% purity by comparing experimental vs. theoretical C/H/N/S values (tolerances ≤ ±0.40%) .
  • Chromatography : TLC for reaction monitoring and HPLC for purity quantification under standardized solvent systems .

Advanced Research Questions

Q. How can stereochemical fidelity be maintained during the acylation of the pyrrolidine moiety?

  • Chiral resolution : Use of enantiomerically pure starting materials (e.g., (S)-2-amino-3-methyl-butyryl chloride) to avoid racemization .
  • Reaction conditions : Conduct reactions at 0–20°C in anhydrous solvents (e.g., dichloromethane) with bases like triethylamine to stabilize intermediates .
  • In situ monitoring : Real-time TLC or NMR to detect stereochemical drift and adjust conditions promptly .

Q. What strategies mitigate instability under varying pH and temperature conditions?

  • Degradation studies : Accelerated stability testing at elevated temperatures (40–60°C) and pH extremes (2–12) with HPLC to identify degradation products .
  • Protective groups : The tert-butyl carbamate (Boc) group enhances stability against hydrolysis, but acidic conditions (e.g., TFA) may cleave it, requiring neutral buffers for biological assays .

Q. How should researchers address contradictions in reported reaction yields for analogous tert-butyl esters?

  • Parameter screening : Design of Experiments (DOE) to evaluate variables like solvent polarity, temperature, and catalyst loading .
  • Mechanistic studies : DFT calculations or kinetic profiling to identify rate-limiting steps (e.g., tert-butyl ester formation vs. acylation) .
  • Cross-validation : Reproduce literature protocols (e.g., LookChem’s high-yield route ) with strict adherence to documented conditions.

Data Analysis & Experimental Design

Q. What computational tools are effective for predicting the compound’s reactivity in novel reaction systems?

  • Molecular modeling : Software like Gaussian or Schrödinger Suite to simulate transition states for acylation or cyclopropane ring-opening reactions.
  • PubChem data : Leverage physicochemical properties (e.g., LogP, polar surface area) to predict solubility and reactivity in biological assays .

Q. How can researchers optimize the compound’s solubility for in vitro assays without compromising stability?

  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility while maintaining pH 7.4 .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyls) at non-critical positions via post-synthetic modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.